

2-Ethoxy-5-iodopyridine molecular formula and weight

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Compound of Interest

Compound Name: 2-Ethoxy-5-iodopyridine

Cat. No.: B1416625

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An In-Depth Technical Guide to **2-Ethoxy-5-iodopyridine**: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

2-Ethoxy-5-iodopyridine is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry. Its unique electronic and structural properties, particularly the presence of a reactive iodine atom, make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the molecule's core attributes, a detailed protocol for its synthesis and purification, methods for its analytical characterization, and a discussion of its strategic application in the synthesis of complex molecules for drug development. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind methodological choices, ensuring that researchers, scientists, and drug development professionals can confidently integrate this key intermediate into their discovery workflows.

Core Molecular Attributes

2-Ethoxy-5-iodopyridine is a substituted pyridine ring, a scaffold that is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds and approved drugs.^[1] The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₇ H ₈ INO | [2][3] |
| Molecular Weight | 249.05 g/mol | [2][3] |
| CAS Number | 902837-52-9 | [3][4] |
| Appearance | Typically a solid (powder or crystalline) | N/A |
| Storage | Sealed in a dry environment at room temperature | [3] |

Synthesis and Purification

The synthesis of **2-Ethoxy-5-iodopyridine** is not commonly detailed in primary literature but can be logically achieved through established, high-yielding synthetic transformations. The most reliable strategy involves the ethoxylation of a commercially available 2-hydroxy-5-iodopyridine precursor via a Williamson ether synthesis.

Synthetic Strategy Rationale

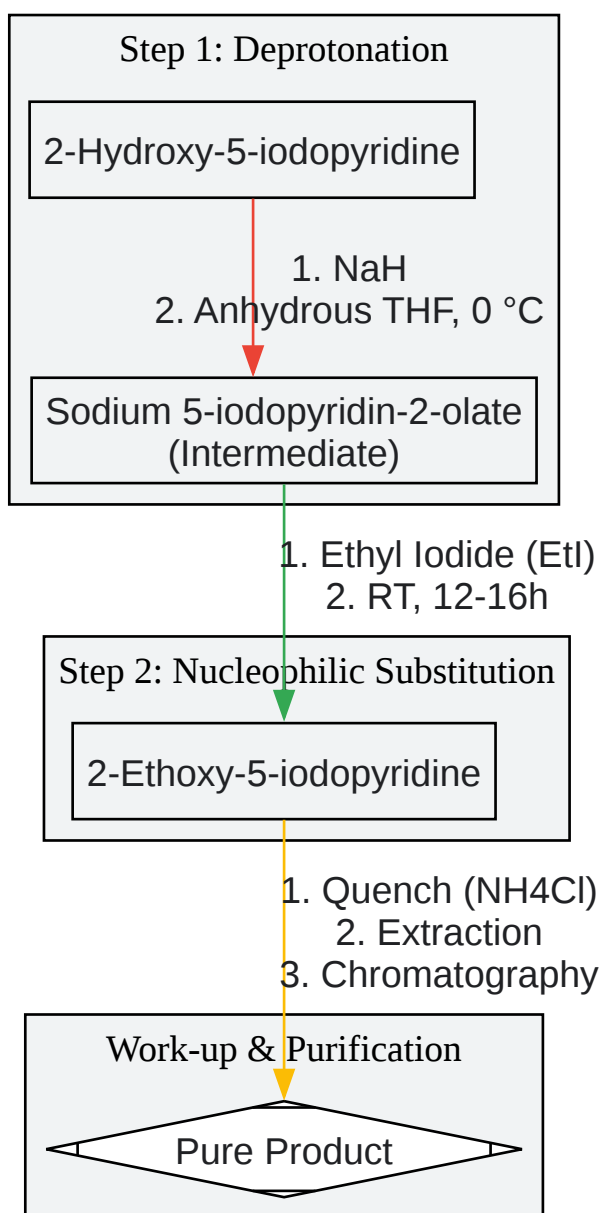
The choice of 2-hydroxy-5-iodopyridine as a starting material is strategic.[5][6] The hydroxyl group provides a reactive handle for introducing the ethoxy moiety. The Williamson ether synthesis is a robust and well-understood reaction that involves the deprotonation of an alcohol (or in this case, a pyridinol) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In this protocol, sodium hydride (NaH) is selected as the base. It is a powerful, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction forward to completion. A polar aprotic solvent such as Tetrahydrofuran (THF) is chosen to dissolve the reactants and stabilize the resulting alkoxide intermediate without interfering with the nucleophilic substitution. Ethyl iodide serves as the electrophile, providing the ethyl group for the final product.

Detailed Experimental Protocol: Williamson Ether Synthesis

- Materials: 2-Hydroxy-5-iodopyridine (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Anhydrous Tetrahydrofuran (THF), Ethyl Iodide (1.5 eq), Saturated aqueous Ammonium Chloride (NH₄Cl), Saturated aqueous Sodium Chloride (Brine), Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes.
- Procedure:
 - To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-hydroxy-5-iodopyridine (1.0 eq).
 - Add anhydrous THF to dissolve the starting material (concentration approx. 0.1 M).
 - Cool the solution to 0 °C using an ice bath.
 - Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a slurry.
 - Slowly add ethyl iodide (1.5 eq) via syringe.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
 - Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
 - Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield **2-ethoxy-5-iodopyridine** as a pure solid.

Synthetic Workflow Diagram



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Caption: Reaction scheme for the synthesis of **2-Ethoxy-5-iodopyridine**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized **2-Ethoxy-5-iodopyridine**. This validation is critical before its use in subsequent, often costly, drug discovery stages.

Spectroscopic and Chromatographic Analysis

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides a self-validating system for quality control.

| Analysis Technique | Expected Result |
|---------------------|---|
| ^1H NMR | Aromatic protons on the pyridine ring with characteristic shifts and coupling constants. A quartet for the $-\text{OCH}_2-$ protons (~ 4.3 ppm) and a triplet for the $-\text{CH}_3$ protons (~ 1.4 ppm). |
| ^{13}C NMR | Distinct signals for each of the 7 carbon atoms, including the two aliphatic carbons of the ethoxy group and the five aromatic carbons of the pyridine ring. |
| Mass Spec (ESI+) | A prominent peak corresponding to the $[\text{M}+\text{H}]^+$ ion at m/z 250.0. |
| HPLC | A single major peak with $>98\%$ purity under standard reverse-phase conditions. |

Chemical Reactivity and Applications in Drug Development

The primary utility of **2-Ethoxy-5-iodopyridine** in drug discovery stems from its role as a versatile synthetic intermediate.^[7] The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to oxidative addition by palladium(0) catalysts. This reactivity is the cornerstone of its application in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

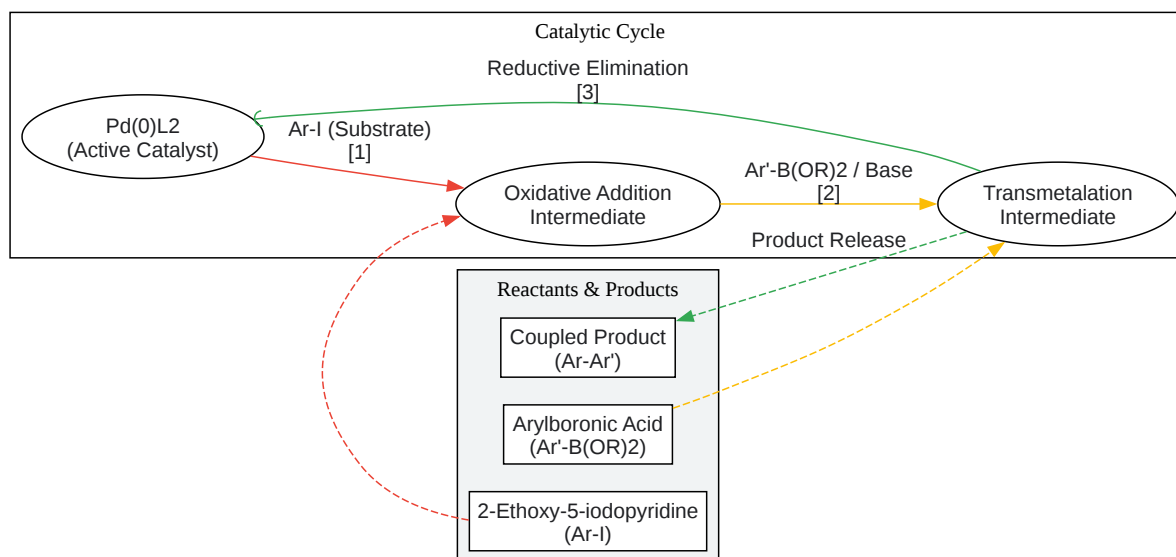
The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a paramount example of this molecule's application. This reaction is widely used in the pharmaceutical industry to construct the

complex carbon skeletons of drug candidates. The **2-ethoxy-5-iodopyridine** can be coupled with a wide array of aryl, heteroaryl, or alkyl boronic acids or esters.

Representative Protocol: Suzuki-Miyaura Coupling

- Materials: **2-Ethoxy-5-iodopyridine** (1.0 eq), Arylboronic Acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Sodium Carbonate (Na₂CO₃, 3.0 eq), Toluene, Ethanol, Water (4:1:1 mixture).
- Procedure:
 - To a reaction vessel, add **2-ethoxy-5-iodopyridine**, the arylboronic acid, and sodium carbonate.
 - Add the Pd(PPh₃)₄ catalyst.
 - Degas the solvent mixture (Toluene/Ethanol/Water) by bubbling with Argon for 15 minutes, then add it to the reaction vessel.
 - Heat the mixture to 80-90 °C under an inert atmosphere and stir for 4-12 hours, monitoring by TLC or LC-MS.
 - Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
 - Purify the residue via flash column chromatography to obtain the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Workflow



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Caption: Generalized Suzuki-Miyaura catalytic cycle using **2-Ethoxy-5-iodopyridine**.

Safety and Handling

2-Ethoxy-5-iodopyridine should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. As with most halogenated organic compounds, avoid inhalation, ingestion, and skin contact. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive toxicological and handling information.

Conclusion

2-Ethoxy-5-iodopyridine is a quintessential example of a modern synthetic building block that empowers medicinal chemists to rapidly assemble complex molecular architectures. Its well-defined reactivity, particularly in robust and scalable cross-coupling reactions, makes it an invaluable tool in the iterative process of drug design and lead optimization. The reliable synthetic and analytical protocols outlined in this guide provide a framework for the confident and effective utilization of this important chemical intermediate.

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